molecular formula C10H7N3S B11898526 Thiazolo[5,4-f]isoquinolin-2-amine CAS No. 35317-86-3

Thiazolo[5,4-f]isoquinolin-2-amine

Cat. No.: B11898526
CAS No.: 35317-86-3
M. Wt: 201.25 g/mol
InChI Key: GTFXOAKAAXOPDP-UHFFFAOYSA-N
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Description

Thiazolo[5,4-f]isoquinolin-2-amine is a heterocyclic compound that features a thiazole ring fused to an isoquinoline ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiazolo[5,4-f]isoquinolin-2-amine can be synthesized through various methods. One common approach involves the reaction of dithiooxamide with 2-halobenzaldehydes. This reaction typically requires a catalyst such as lanthanum(III) triflate to favor the formation of the desired thiazolo[5,4-f]isoquinoline structure . The reaction conditions often include heating and the use of solvents like acetic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Thiazolo[5,4-f]isoquinolin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms in the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Thiazolo[5,4-f]isoquinolin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiazolo[5,4-f]isoquinolin-2-amine involves its interaction with specific molecular targets, such as kinases. It acts by inhibiting the activity of these enzymes, thereby affecting various cellular pathways. For instance, it has been shown to inhibit DYRK1A, a kinase implicated in neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiazolo[5,4-f]isoquinolin-2-amine is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new drugs and materials.

Properties

CAS No.

35317-86-3

Molecular Formula

C10H7N3S

Molecular Weight

201.25 g/mol

IUPAC Name

[1,3]thiazolo[5,4-f]isoquinolin-2-amine

InChI

InChI=1S/C10H7N3S/c11-10-13-8-2-1-6-5-12-4-3-7(6)9(8)14-10/h1-5H,(H2,11,13)

InChI Key

GTFXOAKAAXOPDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C1C=NC=C3)SC(=N2)N

Origin of Product

United States

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